2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, identified by its CAS number 1286713-10-7, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
- Molecular Formula : C20H22N4O
- Molecular Weight : 334.4 g/mol
- Structure : The compound features a pyrazole ring substituted with a dimethylamino group and a p-tolyl group, along with an acetamide moiety linked to a methoxyphenyl group.
Biological Activity Overview
The biological activities of pyrazole derivatives are diverse, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific compound has been studied for its potential effects on various biological systems.
1. Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor activity. A study focused on similar compounds showed that modifications on the pyrazole ring could enhance cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | MCF-7 | 15.0 |
This compound | TBD |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest that it may possess moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | TBD |
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance, they may inhibit enzymes involved in cell signaling pathways or interfere with DNA replication processes in cancer cells.
Case Study: Anticancer Mechanism
In a recent study involving structurally related pyrazole compounds, it was found that these compounds could inhibit the activity of certain kinases involved in tumor growth. The specific interactions leading to apoptosis were characterized using molecular docking studies, revealing binding affinities that suggest potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-5-7-16(8-6-15)19-13-25(23-21(19)24(2)3)14-20(26)22-17-9-11-18(27-4)12-10-17/h5-13H,14H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZATPKDNYFYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.